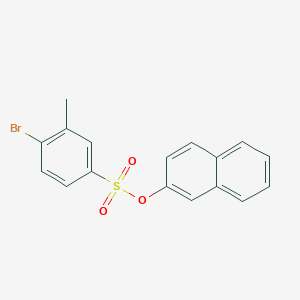

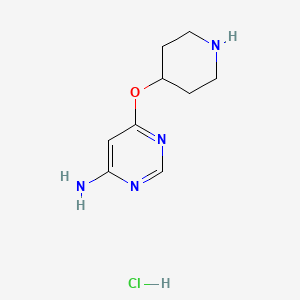

Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

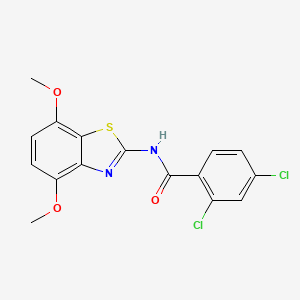

Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a reagent in organic synthesis and has been studied extensively for its biological and pharmacological properties. In

Scientific Research Applications

Oxidation to Quinones

The oxidation of naphthalenes, including derivatives similar to Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate, to quinones using H2O2 in the presence of palladium catalysts has been studied. This process is significant for the synthesis of quinones from naphthalenes, showing higher selectivity for quinones in naphthalenes than in methylbenzenes. The reaction's efficiency improves with temperature, highlighting its potential in organic synthesis and industrial applications (Yamaguchi, Inoue, & Enomoto, 1986).

SN2 Substitution Reactions

Research on SN2 substitution reactions involving methyl naphthalene-2-sulfonate highlights the sensitivity of these reactions to micellar characteristics in the presence of alcohols. This study demonstrates the complexity of chemical reactions in micellar solutions, contributing to the understanding of reaction mechanisms in diverse environments (Graciani, Rodríguez, Martín, & Moyá, 2012).

Microwave-Assisted Synthesis

The application of microwave energy for the sulfonation of naphthalene represents a technological advancement in organic synthesis. This method offers faster reactions and addresses challenges in microwave technology, suggesting a potential for improving efficiency in chemical syntheses (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).

Antibacterial Agents

Naphthalen-2-yl derivatives, such as N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, have been synthesized and evaluated for their antibacterial potential. These compounds demonstrate potent antibacterial activity, highlighting their importance in developing new antibacterial agents (Abbasi et al., 2015).

Enzyme Inhibition

Studies on sulfonamide derivatives of dagenan chloride as lipoxygenase and α-glucosidase inhibitors showcase the potential of naphthalene-based compounds in therapeutic applications, particularly in anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene have been developed for use as proton exchange membranes. These materials exhibit excellent properties, such as high thermal and oxidative stabilities and high proton conductivities, making them suitable for fuel cell applications (Wang et al., 2015).

properties

IUPAC Name |

naphthalen-2-yl 4-bromo-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3S/c1-12-10-16(8-9-17(12)18)22(19,20)21-15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGPWAPQUNEELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

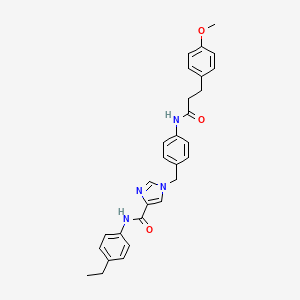

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)

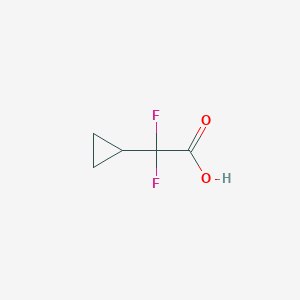

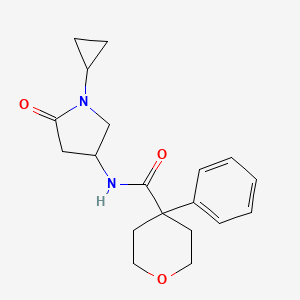

![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)

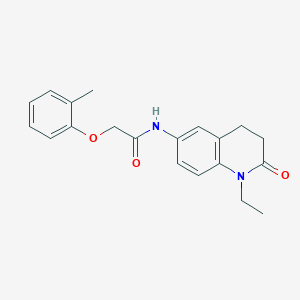

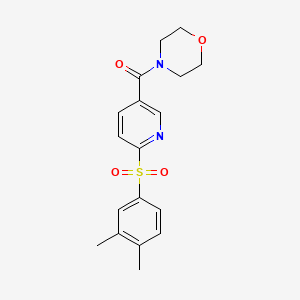

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)

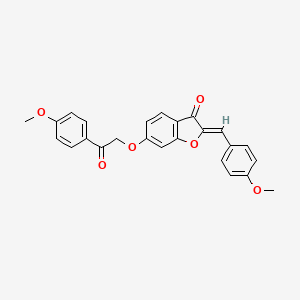

![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)